molecular formula C22H24BrNO3 B15171416 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline CAS No. 918519-43-4

3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline

Cat. No.: B15171416
CAS No.: 918519-43-4
M. Wt: 430.3 g/mol
InChI Key: WPGLLKYUBCKVFI-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new quinoline compounds with different substituents.

Scientific Research Applications

3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA synthesis in microorganisms . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the ethoxyethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

918519-43-4

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

3-benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline

InChI

InChI=1S/C22H24BrNO3/c1-2-25-10-11-26-12-13-27-22-19(14-17-6-4-3-5-7-17)15-18-16-20(23)8-9-21(18)24-22/h3-9,15-16H,2,10-14H2,1H3

InChI Key

WPGLLKYUBCKVFI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3

Origin of Product

United States

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